molecular formula C10H11F2NO2 B13043119 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone

1-Amino-1-[4-(difluoromethoxy)phenyl]acetone

Katalognummer: B13043119
Molekulargewicht: 215.20 g/mol
InChI-Schlüssel: TXKJTBIWIFBNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-[4-(difluoromethoxy)phenyl]acetone is a chemical compound with the molecular formula C10H11F2NO2 and a molecular weight of 215.2 g/mol This compound is characterized by the presence of an amino group and a difluoromethoxy-substituted phenyl ring attached to an acetone moiety

Vorbereitungsmethoden

The synthesis of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

1-Amino-1-[4-(difluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Amino-1-[4-(difluoromethoxy)phenyl]acetone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-[4-(difluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group and the difluoromethoxy group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-[4-(difluoromethoxy)phenyl]acetone can be compared with similar compounds such as:

    1-Amino-1-[4-(methoxy)phenyl]acetone: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and reactivity.

    1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone: The presence of a trifluoromethoxy group results in distinct electronic and steric effects compared to the difluoromethoxy group.

    1-Amino-1-[4-(chloromethoxy)phenyl]acetone:

Eigenschaften

Molekularformel

C10H11F2NO2

Molekulargewicht

215.20 g/mol

IUPAC-Name

1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-5,9-10H,13H2,1H3

InChI-Schlüssel

TXKJTBIWIFBNBL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.